ethyl 2-(morpholin-4-yl)-5-({[3-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chromone moiety, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-oxo-2H-chromene-3-carboxylic acid with 3-aminobenzoic acid to form the benzamido intermediate. This intermediate is then reacted with ethyl 2-(morpholin-4-yl)acetate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized to form different derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The chromone moiety may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(MORPHOLIN-4-YL)ACETATE: A simpler compound with a morpholine ring and an acetate group.
2-BROMO-3-(MORPHOLIN-4-YL)PROPIONIC ACID ESTERS: Compounds with similar morpholine and ester functionalities.
Uniqueness
ETHYL 2-(MORPHOLIN-4-YL)-5-[3-(2-OXOCHROMEN-3-YL)BENZAMIDO]BENZOATE is unique due to its combination of a chromone moiety, a benzamido group, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H26N2O6 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
ethyl 2-morpholin-4-yl-5-[[3-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C29H26N2O6/c1-2-36-28(33)24-18-22(10-11-25(24)31-12-14-35-15-13-31)30-27(32)21-8-5-7-19(16-21)23-17-20-6-3-4-9-26(20)37-29(23)34/h3-11,16-18H,2,12-15H2,1H3,(H,30,32) |
InChI Key |
YCRGOYRQSBSWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.